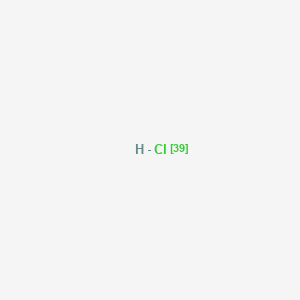
Chlorine-39
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorine-39, also known as this compound, is a useful research compound. Its molecular formula is ClH and its molecular weight is 39.976 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Monitoring
Chlorine-39 in Rainwater Studies
this compound is produced in the atmosphere through the interaction of cosmic rays with Argon-40. Its presence in rainwater has been studied to understand atmospheric processes and the effects of cosmic radiation on the environment. Research has confirmed that this compound can be detected in rainwater samples, providing insights into cosmic ray interactions and atmospheric chemistry .
Case Study: Rainwater Analysis
A significant study conducted at a temperate latitude (40°N) analyzed rainwater samples for this compound activity. The findings indicated that this isotope serves as a tracer for atmospheric processes and can help in understanding precipitation patterns influenced by cosmic rays . The detection of this compound in rainwater also aids in studying the global distribution of cosmogenic isotopes.
Medical Research
Potential in Radiotherapy
this compound undergoes beta decay, transforming into Argon-39. This decay process can be harnessed in medical applications, particularly in radiotherapy for cancer treatment. The emission of beta particles during decay allows for targeted radiation therapy, which can be effective in destroying cancerous cells while minimizing damage to surrounding healthy tissue .
Pharmaceutical Chemistry
The presence of chlorine atoms in pharmaceutical compounds significantly enhances their biological activity. Although this compound itself is not directly used in pharmaceuticals, its chemical behavior informs the design of chlorine-containing drugs. Studies have shown that approximately 88% of pharmaceuticals depend on chlorine chemistry, highlighting its importance in drug development . The incorporation of chlorine into molecular structures often improves efficacy against various diseases, including cancer and infections.
Nuclear Science
Research Applications
this compound's properties make it valuable for nuclear research. Its short half-life allows scientists to study rapid nuclear reactions and decay processes. Understanding these mechanisms can contribute to advancements in nuclear physics and help improve safety protocols for handling radioactive materials .
Summary Table: Key Properties and Applications of this compound
| Property | Value |
|---|---|
| Isotope Name | This compound |
| Half-Life | 56.2 minutes |
| Decay Mode | Beta decay |
| Daughter Isotope | Argon-39 |
| Environmental Use | Tracer for atmospheric studies |
| Medical Use | Potential application in radiotherapy |
| Nuclear Research Use | Study of rapid nuclear reactions |
Propiedades
Número CAS |
15585-26-9 |
|---|---|
Fórmula molecular |
ClH |
Peso molecular |
39.976 g/mol |
Nombre IUPAC |
chlorane |
InChI |
InChI=1S/ClH/h1H/i1+4 |
Clave InChI |
VEXZGXHMUGYJMC-RNFDNDRNSA-N |
SMILES |
Cl |
SMILES isomérico |
[39ClH] |
SMILES canónico |
Cl |
Sinónimos |
39Cl radioisotope Chlorine-39 Cl-39 radioisotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















